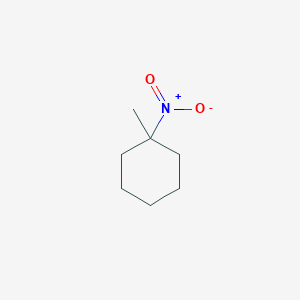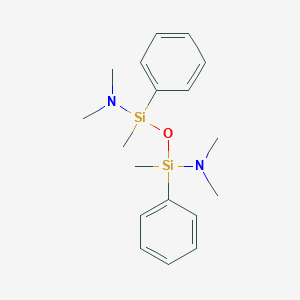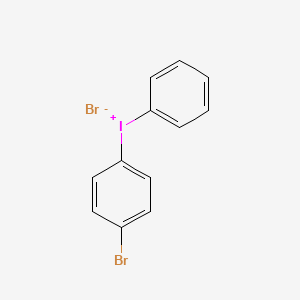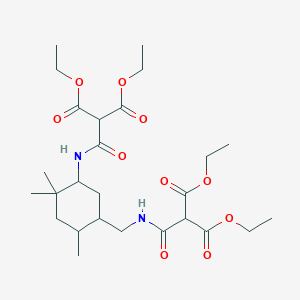
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 2,4-dinitrophenyl group and a 1-phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene typically involves the reaction of 2,4-dinitroaniline with cinnamaldehyde under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes diazotization and coupling to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of (E)-1-(2,4-diaminophenyl)-2-(1-phenylethenyl)diazene.
Substitution: Various substituted derivatives depending on the substituents introduced.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Applications De Recherche Scientifique
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can also undergo reduction to form reactive species that interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethyl)diazene: Similar structure but with a phenylethyl group instead of a phenylethenyl group.
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethynyl)diazene: Similar structure but with a phenylethynyl group instead of a phenylethenyl group.
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylpropyl)diazene: Similar structure but with a phenylpropyl group instead of a phenylethenyl group.
Uniqueness: (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene is unique due to the presence of both the 2,4-dinitrophenyl group and the 1-phenylethenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61145-12-8 |
|---|---|
Formule moléculaire |
C14H10N4O4 |
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-(1-phenylethenyl)diazene |
InChI |
InChI=1S/C14H10N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9H,1H2 |
Clé InChI |
XUBKURLYDKFFJT-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)



![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)



![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
